Ethyl 2-carboethoxybenzoylformate
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Overview
Description
Ethyl 2-carboethoxybenzoylformate is an organic compound with the molecular formula C13H14O5 . It is a derivative of benzoylformate and is characterized by the presence of ethoxycarbonyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-carboethoxybenzoylformate can be synthesized through several methods. One common method involves the esterification of benzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-carboethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoylformates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-carboethoxybenzoylformate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-carboethoxybenzoylformate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it can act as a substrate or inhibitor, affecting the activity of the enzyme. The ethoxycarbonyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Ethyl 2-carboethoxybenzoylformate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl benzoylformate: Lacks the additional ethoxycarbonyl group.
Ethyl 2-carboxybenzoylformate: Contains a carboxyl group instead of an ethoxycarbonyl group.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoacetyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-3-17-12(15)10-8-6-5-7-9(10)11(14)13(16)18-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPTUQBEYTUHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641272 |
Source
|
Record name | Ethyl 2-[ethoxy(oxo)acetyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-79-5 |
Source
|
Record name | Ethyl 2-[ethoxy(oxo)acetyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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